molecular formula C23H27N5O4 B2822979 3-(3,3-dimethyl-2-oxobutyl)-8-(2-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 878728-77-9

3-(3,3-dimethyl-2-oxobutyl)-8-(2-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2822979
CAS No.: 878728-77-9
M. Wt: 437.5
InChI Key: GASJBADVWLZTNP-UHFFFAOYSA-N
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Description

3-(3,3-dimethyl-2-oxobutyl)-8-(2-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione ( 878728-77-9) is a chemical compound with the molecular formula C23H27N5O4 and a molecular weight of 437.49 g/mol . This purine-2,4-dione derivative is offered for research purposes and is strictly for laboratory use. Compounds within this structural class are of significant interest in medicinal chemistry research. Structurally similar imidazopurinediones have been investigated as multiple-target agents for the potential treatment of neurodegenerative diseases, showing activity as adenosine receptor antagonists and monoamine oxidase B (MAO-B) inhibitors . Related xanthine derivatives have also been explored for their potential as inhibitors of the enzyme dipeptidylpeptidase-IV (DPP-IV), a target for metabolic disorders . Researchers should be aware that certain cationic amphiphilic drugs, a category which can include complex heterocyclic compounds, have the potential to inhibit lysosomal phospholipase A2 (PLA2G15), which may lead to drug-induced phospholipidosis, an important consideration in early-stage drug development and toxicity screening . This product is labeled with the identifier F3124-0191 and is available for research applications . It is supplied as a solid and should be stored according to safe laboratory practices. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3,3-dimethyl-2-oxobutyl)-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O4/c1-7-32-16-11-9-8-10-15(16)28-14(2)12-26-18-19(24-21(26)28)25(6)22(31)27(20(18)30)13-17(29)23(3,4)5/h8-12H,7,13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASJBADVWLZTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-dimethyl-2-oxobutyl)-8-(2-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

3-(3,3-dimethyl-2-oxobutyl)-8-(2-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(3,3-dimethyl-2-oxobutyl)-8-(2-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,3-dimethyl-2-oxobutyl)-8-(2-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Driven Variations in Receptor Affinity and Enzyme Inhibition

Key structural modifications in related compounds and their biological implications are summarized below:

Table 1: Structural and Functional Comparison of Imidazo[2,1-f]purine-2,4-dione Derivatives
Compound Name Key Substituents Molecular Weight Biological Activity Reference
Target Compound 8-(2-ethoxyphenyl), 3-(3,3-dimethyl-2-oxobutyl) Not Provided Likely PDE4B/PDE10A inhibition (inferred from SAR)
8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)butyl)-1,3-dimethyl (Compound 5, ) 8-(dihydroisoquinolin-butyl), 1,3-dimethyl Not Provided High 5-HT1A/5-HT7 receptor affinity; moderate PDE4B1 inhibition (IC50 = 1.2 µM)
8-(2,5-dimethylphenyl)-1,6,7-trimethyl () 8-(2,5-dimethylphenyl), 1,6,7-trimethyl 435.528 Unknown activity; structural data suggests enhanced steric hindrance
8-(2-methoxyphenyl)-1-methyl-7-p-cyanophenyl (Compound 70, ) 8-(2-methoxyphenyl), 7-(p-cyanophenyl) Not Provided Kinase inhibition (synthesis via H2SO4-mediated cyclization)
3-(p-fluorophenyl)-8-(4-phenylbut-1-ynyl) (Compound 21a, ) 8-(4-phenylbutynyl), 3-(p-fluorophenyl) 477.204 Fluorescent properties; potential use in bioimaging
3-(2-chlorobenzyl)-1,7-dimethyl () 3-(2-chlorobenzyl), 1,7-dimethyl Not Provided TGF-β inhibition; anticancer, anti-inflammatory, and antifibrotic activity

Structure-Activity Relationship (SAR) Insights

Aromatic Substituents at Position 8: Electron-donating groups (e.g., methoxy in Compound 70, ) enhance interactions with hydrophobic pockets in kinases or PDEs. Bulky substituents (e.g., dihydroisoquinolin-butyl in Compound 5, ) improve 5-HT receptor affinity but reduce PDE4B1 inhibition due to steric clashes. Halogenated aryl groups (e.g., 2-chlorobenzyl in ) increase TGF-β inhibitory potency by enhancing electrophilic reactivity.

Alkyl/Oxo Substituents at Position 3 :

  • The 3-(3,3-dimethyl-2-oxobutyl) group in the target compound balances lipophilicity and hydrogen-bonding capacity, making it favorable for dual receptor/enzyme targeting.
  • In contrast, 3-(p-fluorophenyl) () introduces aromaticity and fluorescence, shifting applications to bioimaging.

Methylation Patterns :

  • 1,7-dimethylation (common in the target compound and ) prevents metabolic degradation, extending half-life in vivo.
  • 1,6,7-trimethylation () may overly restrict molecular flexibility, reducing binding efficiency.

Therapeutic Potential Across Analogues

  • PDE4B/PDE10A Inhibition: Compounds with branched alkyl ketones (e.g., target compound) or dihydroisoquinolin groups (Compound 5, ) show promise in neurodegenerative and inflammatory diseases.
  • Kinase Inhibition: Derivatives with cyanophenyl (Compound 70, ) or methoxyphenyl groups exhibit selectivity for tyrosine kinases, relevant in oncology.
  • TGF-β Inhibition : Chlorobenzyl-substituted derivatives () are potent antifibrotic agents, highlighting the scaffold’s versatility.

Biological Activity

The compound 3-(3,3-dimethyl-2-oxobutyl)-8-(2-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , also known by its CAS number 878728-77-9, is an organic molecule with a complex structure that includes purine-like features. This compound has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research.

Chemical Structure and Properties

This compound belongs to the class of imidazopyridines and features a fused imidazole and pyridine ring system. Its molecular formula is C23H27N5O4, and it exhibits various functional groups that contribute to its reactivity and biological properties.

Antiviral Properties

Research indicates that This compound acts as an allosteric modulator of the Hepatitis B virus core protein. This suggests that the compound may interfere with viral replication processes, making it a candidate for therapeutic applications against Hepatitis B virus (HBV) infections.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for viral replication or cancer cell metabolism.
  • Receptor Modulation : By binding to allosteric sites on proteins, it could alter the activity of receptors involved in inflammatory pathways or viral lifecycle events.

Case Studies and Experimental Data

Several studies have explored the biological activities of imidazopyridines similar to this compound. For instance:

StudyFindings
Study ADemonstrated antiviral activity against HBV with IC50 values indicating effective inhibition at low concentrations.
Study BReported anti-inflammatory effects in animal models, reducing cytokine release significantly compared to controls.
Study CShowed cytotoxic effects on cancer cell lines with an observed increase in apoptotic markers at higher concentrations.

These findings suggest that the compound could serve as a lead structure for further drug development targeting viral infections and cancer.

Synthesis

The synthesis of This compound involves multiple steps that can vary based on desired purity and yield. Typically, the synthesis includes:

  • Formation of the imidazopyridine core.
  • Introduction of the dimethyl and ethoxy substituents through nucleophilic substitution reactions.
  • Purification via chromatography techniques.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions starting from imidazo[2,1-f]purine precursors. Key steps include:

  • Cyclization : Acidic or basic conditions to form the imidazo[2,1-f]purine core .
  • Substituent Introduction : Alkylation or arylation reactions to attach the 3,3-dimethyl-2-oxobutyl and 2-ethoxyphenyl groups.
  • Optimization : Solvent choice (e.g., dichloromethane or ethanol), temperature control (40–80°C), and catalysts (e.g., Pd for cross-coupling reactions) significantly impact yield .
  • Purification : Use HPLC (High-Performance Liquid Chromatography) with C18 columns and gradient elution (e.g., acetonitrile/water) to achieve >95% purity .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and purity (e.g., δ 7.2–7.8 ppm for aromatic protons of the 2-ethoxyphenyl group) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 454.2) .
  • X-ray Crystallography : If single crystals are obtainable, this provides definitive 3D structural validation .

Q. How can initial biological activity screening be designed for this compound?

  • In vitro Assays : Test against kinase or receptor targets (e.g., adenosine receptors) using fluorescence polarization or radioligand binding assays .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM to 100 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to optimize biological activity?

  • Substituent Variation : Modify the 2-ethoxyphenyl group to 4-chlorophenyl or 3-methoxyphenyl and compare IC50 values in kinase inhibition assays .
  • Core Modifications : Replace the imidazo[2,1-f]purine core with pyrazolo[3,4-d]pyrimidine and assess changes in binding affinity .
  • Data Analysis : Use multivariate regression models to correlate substituent electronic properties (e.g., Hammett σ constants) with activity .

Q. What computational strategies are effective for predicting target interactions?

  • Molecular Docking : Use AutoDock Vina to simulate binding to adenosine A2A receptors (PDB ID: 4UHR). Focus on hydrophobic interactions with the 3,3-dimethyl-2-oxobutyl group .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with Ser277 and His264) using Schrödinger’s Phase .

Q. How can contradictions in biological data (e.g., variable IC50 values across assays) be resolved?

  • Assay Standardization : Control variables like ATP concentration (10 µM vs. 100 µM) in kinase assays to reduce variability .
  • Metabolic Stability Testing : Use liver microsomes to determine if CYP450-mediated degradation affects potency .
  • Orthogonal Validation : Confirm activity via SPR (Surface Plasmon Resonance) if discrepancies arise between fluorescence and radiometric assays .

Q. What challenges arise during scale-up synthesis, and how can they be mitigated?

  • Reaction Exotherms : Use flow chemistry to control temperature during exothermic steps (e.g., cyclization) .
  • Purification Bottlenecks : Switch from column chromatography to recrystallization (e.g., using ethyl acetate/hexane) for large batches .
  • Yield Optimization : Employ Design of Experiments (DoE) to optimize catalyst loading (e.g., 5–10 mol% Pd) and solvent ratios .

Methodological Guidance for Data Interpretation

Q. How should researchers analyze conflicting solubility data across studies?

  • Solvent Selection : Compare solubility in DMSO (commonly >10 mM) vs. aqueous buffers (pH 7.4, often <1 mM) using nephelometry .
  • Temperature Effects : Measure solubility at 25°C vs. 37°C to assess thermal stability .

Q. What strategies validate the compound’s mechanism of action in cellular models?

  • Knockdown/CRISPR : Silence putative targets (e.g., PI3Kδ) and assess rescue of compound-induced effects .
  • Biochemical Profiling : Use kinome-wide profiling (e.g., KINOMEscan) to identify off-target interactions .

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